methyl 4-{[({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate
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Overview
Description
METHYL 4-[2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a benzoate ester, a triazole ring, and a benzoxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps. One common approach is to start with the preparation of the benzoxazine moiety, followed by the formation of the triazole ring, and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like methanesulfonic acid (MsOH) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The triazole and benzoxazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
METHYL 4-[2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of METHYL 4-[2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoxazine moiety can interact with enzymes and proteins, potentially inhibiting their activity. The triazole ring can also participate in binding interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
- METHYL 4,4-DIMETHYL-3-OXOVALERATE
- METHYL 4,4-DIMETHYL-3-OXOPENTANOATE
Uniqueness
What sets METHYL 4-[2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE apart from similar compounds is its unique combination of a benzoxazine moiety and a triazole ring. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other compounds .
Properties
Molecular Formula |
C23H23N5O5S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N5O5S/c1-14(28-17-6-4-5-7-18(17)33-12-20(28)30)21-25-26-23(27(21)2)34-13-19(29)24-16-10-8-15(9-11-16)22(31)32-3/h4-11,14H,12-13H2,1-3H3,(H,24,29) |
InChI Key |
IKEWTKSPAJELFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)N3C(=O)COC4=CC=CC=C43 |
Origin of Product |
United States |
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